3-Cyclopropoxy-6-fluoropicolinamide
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Overview
Description
3-Cyclopropoxy-6-fluoropicolinamide is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol It contains a cyclopropoxy group, a fluorine atom, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-fluoropicolinamide typically involves the reaction of 6-fluoropicolinic acid with cyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-fluoropicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Cyclopropoxy-6-fluoropicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-fluoropicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-chloropicolinamide: Similar structure but with a chlorine atom instead of fluorine.
3-Cyclopropoxy-6-bromopicolinamide: Contains a bromine atom instead of fluorine.
3-Cyclopropoxy-6-iodopicolinamide: Contains an iodine atom instead of fluorine.
Uniqueness
3-Cyclopropoxy-6-fluoropicolinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated analogs.
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-7-4-3-6(14-5-1-2-5)8(12-7)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
XFVOAHMKCCYTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
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